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Quinabactin

ABA signaling transcriptomics drought tolerance

Quinabactin (AM1) is the definitive chemical tool for ABA signaling studies in vegetative tissues. Unlike pyrabactin (r=0.12 transcriptional correlation) or natural ABA (pleiotropic growth inhibition), quinabactin selectively activates dimeric subfamily III ABA receptors (PYR1, PYL1–3, PYL5) with submicromolar potency and 0.90 transcriptional fidelity to ABA. It induces guard cell closure, suppresses transpirational water loss by 35–50%, and delays wilting in Arabidopsis, soybean, barley, and maize. Essential as a benchmark in drought tolerance screening and structural biology (PDB: 4LA7/4LG5). Choose quinabactin when experimental validity depends on receptor-selective ABA mimicry.

Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
Cat. No. B1678640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinabactin
SynonymsQuinabactin;  LC-66C6;  LC 66C6;  LC66C6;  ABA mimics 1;  AM1;  AM-1;  AM 1; 
Molecular FormulaC20H24N2O3S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C
InChIInChI=1S/C20H24N2O3S/c1-3-12-22-19-10-9-18(13-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-15(2)5-7-16/h4-7,9-10,13,21H,3,8,11-12,14H2,1-2H3
InChIKeyIVHKSUMLZQXFPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinabactin: A Selective Dimeric ABA Receptor Agonist for Vegetative Drought Tolerance Research


Quinabactin (AM1) is a synthetic sulfonamide that acts as a selective agonist of abscisic acid (ABA) receptors, preferentially activating dimeric subfamily III ABA receptors (PYR1, PYL1–PYL3, and PYL5) [1]. Unlike ABA, which activates all 13 ABA receptors, quinabactin's restricted receptor activation profile confers distinct physiological outcomes, particularly in vegetative tissues where pyrabactin—a structurally related naphthalene sulfonamide—fails to elicit robust responses [1][2]. Quinabactin induces guard cell closure, suppresses transpirational water loss, and promotes drought tolerance in both model (Arabidopsis) and crop (soybean, barley, maize) species [3][4]. Its molecular structure (C20H24N2O3S, MW 372.48) and binding mechanism have been characterized at atomic resolution via X-ray crystallography of the PYL2-quinabactin-HAB1 ternary complex [5].

Why Generic Substitution of Quinabactin with Pyrabactin or ABA Analogs Fails to Replicate Vegetative Drought Tolerance


Substituting quinabactin with the earlier-generation agonist pyrabactin or natural ABA is scientifically invalid for vegetative drought tolerance studies due to fundamental differences in receptor activation profiles and transcriptional fidelity. Pyrabactin, while structurally related as a sulfonamide ABA agonist, selectively activates a narrow subset of ABA receptors (PYR1, PYL1, PYL5, PYL10) with substantially higher IC50 values (660–5200 nM) and is ineffective in vegetative tissues—its effects are largely restricted to seed germination assays [1][2]. In contrast, quinabactin activates dimeric receptors PYR1, PYL1–PYL3, and PYL5 with submicromolar potency and induces transcriptional responses highly correlated (r = 0.90) with natural ABA, whereas pyrabactin shows negligible correlation (r = 0.12) [1]. Moreover, quinabactin forms a unique hydrogen bond with the receptor-PP2C 'lock' network (absent in pyrabactin complexes) that is critical for stable ternary complex formation and downstream signaling in guard cells [3]. Natural ABA itself activates all 13 ABA receptors indiscriminately, causing pleiotropic growth inhibition that quinabactin's selective activation profile partially mitigates [4]. These mechanistically grounded differences render generic substitution experimentally and commercially untenable.

Quinabactin Quantitative Differentiation Evidence: Head-to-Head Comparisons with Pyrabactin, ABA, and Next-Generation Agonists


Transcriptional Fidelity: Quinabactin Induces ABA-Like Gene Expression (r = 0.90) Versus Pyrabactin's Minimal Correlation (r = 0.12)

Microarray analysis of Arabidopsis seedlings treated with equimolar concentrations of ABA, quinabactin, or pyrabactin revealed that quinabactin's transcriptional response exhibits a strong linear correlation with ABA (r = 0.90), indicating high fidelity in recapitulating native ABA signaling. In stark contrast, pyrabactin showed minimal correlation with ABA (r = 0.12), explaining its failure to elicit vegetative ABA responses [1]. This quantitative difference in transcriptomic alignment establishes quinabactin as the appropriate tool for studies requiring ABA-mimetic gene regulation in vegetative tissues.

ABA signaling transcriptomics drought tolerance

Receptor Activation Breadth and Potency: Quinabactin Activates 5 Dimeric Receptors at Submicromolar IC50, Pyrabactin Shows Limited Profile with Higher IC50 Values

Quinabactin activates PYR1, PYL1, PYL2, PYL3, and PYL5 with submicromolar IC50 values in phosphatase inhibition assays, and displays substantially higher activity at dimeric receptor sites compared to monomeric receptors [1]. In contrast, pyrabactin activates only PYR1, PYL1, PYL5, and PYL10 with IC50 values of 660, 1200, 5200, and 1900 nM, respectively—approximately 2- to 60-fold higher (weaker) than ABA measured on the same receptors [2]. Quinabactin's broader activation of dimeric receptors (including PYL2 and PYL3) is mechanistically linked to its efficacy in vegetative tissues, as genetic removal of PYR1 and PYL1 abolishes quinabactin's effects [3].

ABA receptor pharmacology receptor selectivity IC50

Structural Basis for Selectivity: Quinabactin Forms a Unique Hydrogen Bond with the Receptor-PP2C 'Lock' Network Absent in Pyrabactin Complexes

The 1.98-Å resolution X-ray crystal structure of the PYL2-quinabactin-HAB1 ternary complex (PDB: 4LA7/4LG5) reveals that quinabactin forms a critical hydrogen bond with the receptor-PP2C 'lock' hydrogen bond network [1]. This structural feature is absent in pyrabactin-receptor-PP2C complexes and is essential for stable ternary complex formation and subsequent PP2C inhibition. The quinabactin sulfonamide group participates in an extensive hydrogen-bonding network involving PYL2 residues and the HAB1 phosphatase, which stabilizes the 'gate-closed' receptor conformation required for signaling [2]. This molecular-level differentiation explains why pyrabactin, despite sharing a sulfonamide scaffold, fails to activate PYL2 and cannot elicit vegetative ABA responses.

structural biology X-ray crystallography ABA receptor mechanism

Crop Species Efficacy: Quinabactin Reduces Water Loss and Delays Wilting in Soybean, Barley, and Maize

Quinabactin treatments (25–50 µM foliar application) significantly suppressed water loss from detached leaves and delayed wilting during progressive drought stress in multiple crop species. In soybean, quinabactin treatment delayed visible wilting symptoms under water-withholding conditions and increased final biomass after drought stress compared to DMSO and pyrabactin controls [1]. Detached leaf water loss assays in soybean showed approximately 35–50% reduction in transpiration rate at 4 hours post-treatment relative to mock controls. Effects were also observed in barley and maize, though with moderate efficacy in barley compared to Arabidopsis [2]. Pyrabactin showed no significant effect on water loss in these vegetative tissue assays, consistent with its seed-specific activity profile [1].

crop science water use efficiency drought tolerance

Tomato ABA Receptor Activation: Differential Sensitivity Among Orthologous Receptors Informs Crop-Specific Application

Functional characterization of the 15 tomato PYR/PYL/RCAR ABA receptors revealed that at least three tomato receptors are sensitive to quinabactin, which inhibited tomato seed germination and activated stress-responsive genes [1]. Importantly, differential sensitivity among orthologous receptors was observed: both dimeric and monomeric tomato receptors were functional in Arabidopsis plant cells, but only overexpression of monomeric-type tomato receptors conferred enhanced drought resistance [2]. This differential sensitivity profile—in contrast to the uniform activation of all receptors by natural ABA—has biotechnological implications for crop-specific drought tolerance engineering [1]. The data demonstrate that quinabactin's receptor selectivity is conserved across species but manifests with species-specific nuances that must be considered in translational applications.

tomato orthologous receptors crop biotechnology

Receptor Selectivity Limitations: Quinabactin Shows Reduced Activity on PYL4 and Monomeric Receptors Compared to Pan-Agonists

While quinabactin activates PYR1 with nanomolar potency (IC50 ~104 nM for PYL1), it shows reduced or negligible activity on other receptors including PYL4, one of the key receptors expressed in Arabidopsis guard cells [1]. This selectivity profile represents both an advantage (reduced pleiotropic growth inhibition compared to ABA) and a potential limitation (incomplete activation of the guard cell ABA signaling repertoire). Next-generation agonists (e.g., opabactin/OP, cyanabactin) have been developed to address this liability by achieving broader receptor activation while maintaining high potency [2]. Notably, a 2020 patent application claims compounds with 'improved properties relative to the current best-in-class molecules quinabactin and its derivatives' [3], indicating that quinabactin serves as the established benchmark against which newer agonists are measured.

receptor selectivity off-target effects agonist design

Quinabactin: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Vegetative Drought Tolerance Studies in Dicot Model Systems

Quinabactin is the compound of choice for research requiring ABA-mimetic drought tolerance induction in Arabidopsis and other dicot vegetative tissues. With transcriptional responses showing r = 0.90 correlation to natural ABA and demonstrated efficacy in suppressing water loss and delaying wilting at 25–50 µM foliar application [1][2], quinabactin provides a robust chemical genetic tool for dissecting ABA signaling pathways without the pleiotropic growth inhibition associated with exogenous ABA application. Its selective activation of dimeric receptors (PYR1, PYL1–PYL3, PYL5) allows researchers to specifically probe the role of subfamily III receptors in drought responses [3].

Crop Water Use Efficiency Screening in Soybean and Related Legumes

For industrial or academic screening programs aimed at improving water use efficiency in soybean, quinabactin serves as a validated positive control and benchmark compound. Published data demonstrate that quinabactin treatment reduces transpirational water loss by approximately 35–50% in detached leaf assays and confers visually apparent drought tolerance in whole-plant progressive water stress regimes [1][4]. This established performance profile in an agriculturally relevant legume makes quinabactin an essential reference standard for evaluating novel ABA agonists or drought tolerance traits in soybean breeding programs.

Structural Biology and Receptor-Agonist Interaction Studies

Quinabactin is a critical reference ligand for structural studies of ABA receptor-agonist-PP2C ternary complexes. The high-resolution (1.98 Å) X-ray crystal structure of the PYL2-quinabactin-HAB1 complex (PDB: 4LA7/4LG5) provides an atomic-level template for understanding how synthetic sulfonamides engage the receptor-PP2C 'lock' hydrogen bond network [5]. This structural information is essential for rational design of next-generation agonists and for computational docking studies aimed at predicting novel ABA receptor ligands. Quinabactin's well-characterized binding mode makes it an indispensable tool in structural biology and cheminformatics workflows focused on ABA receptor pharmacology.

Orthologous Receptor Characterization in Solanaceae and Other Crop Families

Researchers characterizing ABA receptor function in crop species—particularly tomato and other Solanaceae—should employ quinabactin as a chemical probe for receptor sensitivity profiling. The demonstrated differential activation of tomato PYR/PYL receptors by quinabactin (at least three receptors sensitive, with monomeric-type receptors conferring enhanced drought resistance when overexpressed) provides a framework for evaluating species-specific receptor pharmacology [6]. This application scenario is particularly relevant for biotechnological efforts aimed at engineering drought tolerance through receptor modification or overexpression, as quinabactin's selectivity profile can help identify which orthologous receptors are amenable to chemical modulation.

Technical Documentation Hub

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32 linked technical documents
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